4-Bromo-2-isopropoxy-6-methylaniline
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Overview
Description
4-Bromo-2-isopropoxy-6-methylaniline is an organic compound with the molecular formula C10H14BrNO It is a derivative of aniline, featuring a bromine atom, an isopropoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropoxy-6-methylaniline can be achieved through several methods. One common approach involves the bromination of 2-isopropoxy-6-methylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Another method involves the protection of the amine group followed by bromination and subsequent deprotection. This approach helps in achieving higher selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher efficiency and safety. The use of automated systems and advanced catalysts can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isopropoxy-6-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
4-Bromo-2-isopropoxy-6-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Materials Science: It is used in the design and synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropoxy-6-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity .
In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. These effects can alter the compound’s nucleophilicity and electrophilicity, affecting its behavior in various reactions .
Comparison with Similar Compounds
4-Bromo-2-isopropoxy-6-methylaniline can be compared with other similar compounds, such as:
2-Bromo-4-methylaniline: This compound lacks the isopropoxy group, which can significantly alter its reactivity and applications.
4-Bromo-2-methylaniline: Similar to the above compound but with different substitution patterns, leading to variations in chemical behavior.
2-Isopropoxy-4-methylaniline: This compound lacks the bromine atom, affecting its potential for halogenation reactions and other transformations.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications .
Properties
Molecular Formula |
C10H14BrNO |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-bromo-2-methyl-6-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H14BrNO/c1-6(2)13-9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3 |
InChI Key |
YNPBEQAHJSGDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)OC(C)C)Br |
Origin of Product |
United States |
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